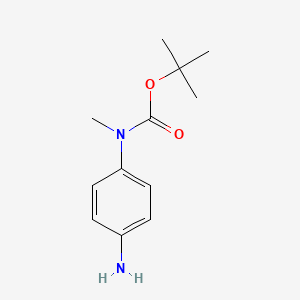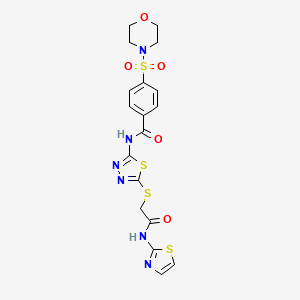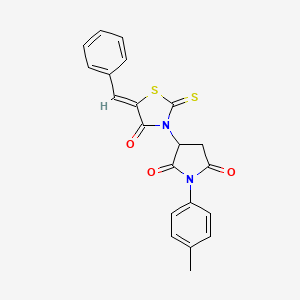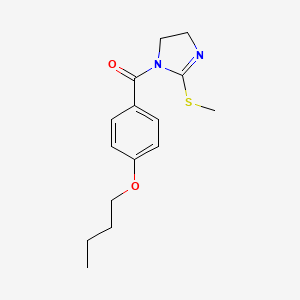
2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method that involves the use of various reagents and conditions. The mechanism of action, biochemical and physiological effects, and advantages and limitations of this compound have been studied extensively in lab experiments.
Applications De Recherche Scientifique
Antibacterial and Thermal Properties
Research has shown that certain 1,3,4-oxadiazole compounds, including derivatives similar to 2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole, have significant antibacterial properties. For instance, a study found that 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole exhibited potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis. Moreover, the thermal stability and melting points of these compounds were evaluated, providing insight into their potential applications in different temperature conditions (Arora, Aneja, Kumar, Sharma, & Prakash, 2012).
Antimicrobial and Hemolytic Activity
Another study synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds and evaluated their antimicrobial and hemolytic activities. These compounds, including variations of 2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole, displayed varying degrees of activity against selected microbial species, which could be beneficial in developing new antimicrobial agents (Gul et al., 2017).
Potential Anticancer Agents
Derivatives of 1,3,4-oxadiazole, similar to the compound , have been identified as potential anticancer agents. For instance, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole showed activity against breast and colorectal cancer cell lines, demonstrating the potential of 1,3,4-oxadiazole derivatives in cancer therapy (Zhang et al., 2005).
Optoelectronic Applications
1,3,4-oxadiazole derivatives, including those with thiophene substitution, have been investigated for their optoelectronic properties. Such compounds have shown potential in applications like photonic sensors and optoelectronic devices. Their photophysical properties, such as excited state dipole moments, indicate their suitability for these applications (Naik, Maridevarmath, Khazi, & Malimath, 2019).
Photovoltaic Application
The introduction of electron-deficient heterocycles like 1,3,4-oxadiazole into compounds can significantly affect their electronic properties, making them suitable for photovoltaic applications. Such compounds have been used to construct polymers with deep lying HOMO energy levels and low-bandgaps, beneficial for solar cell applications (Zhu et al., 2015).
Propriétés
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-6-8-15(9-7-13)26(22,23)21-10-2-4-14(12-21)17-19-20-18(24-17)16-5-3-11-25-16/h3,5-9,11,14H,2,4,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECGWRHBPKKGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)-5-(1-tosylpiperidin-3-yl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2693928.png)
![N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2693929.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2693930.png)
![3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2693931.png)

![1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2693933.png)
![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2693935.png)
![N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2693937.png)



![Benzo[d]isothiazole-5-carboxylic acid](/img/structure/B2693941.png)
![4-butyl-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2693943.png)